molecular formula C5H7NO2 B6153043 4-aminopent-2-ynoic acid CAS No. 1522275-18-8

4-aminopent-2-ynoic acid

Cat. No.: B6153043
CAS No.: 1522275-18-8
M. Wt: 113.1
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Description

4-Aminopent-2-ynoic acid is a synthetic organic compound with the molecular formula C5H7NO2 and a molecular weight of 113.11 g/mol . Its structure features both a carboxylic acid group and an amine group, making it a functionalized amino acid, while the internal alkyne group within its carbon skeleton provides a versatile handle for further chemical modification through reactions such as metal-catalyzed couplings, including the Sonogashira reaction . This compound serves as a valuable building block in medicinal chemistry and chemical biology research. While specific biological data for this compound is limited in the public domain, its structural similarity to other alkynylated amino acids suggests significant research potential . For instance, closely related (S)-2-amino-5-arylpent-4-ynoic acids have been demonstrated to act as highly selective and potent inhibitors of the enzyme aldose reductase, a target relevant in diabetes research . The presence of the alkyne group also makes it a potential candidate for applications in click chemistry, facilitating the efficient and modular synthesis of more complex molecules, biochemical probes, or conjugated systems for material science. Researchers can utilize this chiral scaffold to explore structure-activity relationships, develop enzyme inhibitors, or create novel peptide mimetics. The compound should be stored according to the supplier's recommendations, typically in a cool, dark place under an inert atmosphere . Please Note: This product is sold for Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should refer to the Safety Datasheet for proper handling and hazard information.

Properties

CAS No.

1522275-18-8

Molecular Formula

C5H7NO2

Molecular Weight

113.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 4-aminopent-2-ynoic acid involves the Sonogashira cross-coupling reaction. This method starts with the preparation of (S)-2-aminopent-4-ynoic acid-Ni-(S)-BPB, which is then functionalized via Sonogashira cross-coupling reactions to give (S)-2-amino-5-aryl-pent-4-ynoic acid-Ni-(S)-BPB . The reaction conditions for the cross-coupling reaction are optimized to obtain the desired product with excellent optical purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the compound can be synthesized in a laboratory setting using the aforementioned synthetic routes.

Chemical Reactions Analysis

Sonogashira Cross-Coupling Reactions

4-Aminopent-2-ynoic acid participates in palladium-catalyzed Sonogashira cross-coupling reactions with aryl halides to form alkynylated derivatives. Key findings include:

Reaction Conditions

  • Catalyst : PdCl₂(PPh₃)₂ (5 mol%)

  • Co-catalyst : CuI (10 mol%)

  • Base : Triethylamine (TEA)

  • Solvent : DMF or THF

  • Temperature : 80°C

  • Duration : 12–24 hours

Products
The reaction yields (S)-2-amino-5-arylpent-4-ynoic acids with high enantiomeric purity (>95% ee). Substituents on the aryl halide (e.g., -CH₃, -OCH₃, -NO₂) influence reaction efficiency and product yield .

Table 1: Representative Sonogashira Cross-Coupling Derivatives

Aryl Halide SubstituentYield (%)Product Application
Phenyl78ALR2 inhibition
4-Methylphenyl72Enzyme studies
4-Methoxyphenyl65Biochemical probes

Cycloaddition Reactions

The terminal alkyne group facilitates [3+2] Huisgen cycloadditions with azides (click chemistry):

Reaction Parameters

  • Catalyst : Cu(I) (e.g., CuSO₄/sodium ascorbate)

  • Solvent : Water or t-BuOH/H₂O

  • Temperature : 25–60°C

Products
Triazole-linked conjugates are formed, useful for bioconjugation and material science applications.

Oxidation

  • Reagents : KMnO₄ (aqueous acidic conditions)

  • Products : Ketone derivatives via alkyne cleavage.

Reduction

  • Catalytic Hydrogenation : H₂/Pd-C converts the alkyne to a cis-alkene.

  • Dissolving Metal Reduction : Na/NH₃(l) yields trans-alkenes.

Amino Group Functionalization

The primary amine undergoes nucleophilic reactions:

  • Acylation : Acetic anhydride/pyridine forms N-acetyl derivatives.

  • Alkylation : Benzyl bromide/TEA produces N-alkylated analogs.

Biological Activity and Enzyme Interactions

This compound derivatives exhibit selective inhibition of aldose reductase (ALR2), a key enzyme in diabetic complications:

Table 2: ALR2 Inhibition Data

Derivative (R-group)IC₅₀ (µM)Selectivity (ALR2/ALR1)
Phenyl (3a)0.012>100-fold
4-Methylphenyl (3b)1.1085-fold
4-Nitrophenyl (3c)4.3240-fold

Mechanistic Insights
Docking studies reveal hydrogen bonding between the amino group and ALR2 active-site residues (Tyr48, His110), while the aryl moiety occupies a hydrophobic pocket .

Stability and Reactivity Considerations

  • pH Sensitivity : Protonation of the amino group (pKa ~9.5) affects nucleophilicity.

  • Thermal Stability : Decomposes above 200°C.

Scientific Research Applications

Synthesis Overview

Method Description
Sonogashira Cross-CouplingCoupling of aryl halides with alkynes using palladium catalysts.
Copper-Catalyzed ReactionsInvolves azide-alkyne cycloaddition (CuAAc) for click chemistry applications.

Chemistry

4-Aminopent-2-ynoic acid is utilized in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions. This application is crucial for synthesizing complex molecules and bioconjugates .

Biology

The compound has been studied for its inhibitory effects on aldose reductase (ALR), an enzyme implicated in diabetic complications. Research indicates that this compound selectively inhibits ALR2 over ALR1, making it a candidate for diabetes treatment .

Medicine

Due to its role as an aldose reductase inhibitor, this compound holds promise for developing therapeutic agents aimed at managing diabetes-related complications. Its mechanism involves binding to the enzyme and preventing its activity, thereby reducing sorbitol accumulation in cells .

Case Study 1: Aldose Reductase Inhibition

A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against ALR. Molecular docking studies revealed the binding modes of these compounds within the enzyme's active site, confirming their potential as selective inhibitors .

Case Study 2: Click Chemistry Applications

In another research effort, this compound was employed in synthesizing folate-conjugates. The compound's ability to participate in click chemistry allowed for the efficient formation of these conjugates, which are vital for targeted drug delivery systems .

Mechanism of Action

The mechanism of action of 4-aminopent-2-ynoic acid involves its interaction with molecular targets such as aldose reductase. The compound selectively inhibits aldose reductase over other similar enzymes, which is crucial for its potential therapeutic applications . Molecular docking studies have been conducted to identify the binding mode of the compound in these enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

2-Propylpent-4-ynoic Acid (C₈H₁₂O₂)
  • Structural Differences: Replaces the amino group with a propyl chain at position 2.
  • Reactivity: The triple bond enables cycloisomerization and condensation reactions, as seen in palladium-catalyzed domino reactions .
  • Applications : Used in homogeneous catalysis and organic synthesis .
(R)-2-(Toluene-4-sulfonylamino)pent-4-ynoic Acid
  • Structural Differences: Features a sulfonylamino group instead of a primary amine.
  • Synthesis: Prepared via NaOH-mediated reaction with p-toluenesulfonyl chloride, suggesting that 4-aminopent-2-ynoic acid could undergo similar derivatization to enhance stability or solubility .
  • Reactivity: The sulfonyl group may stabilize intermediates in catalytic cycles, a property less likely in the parent amino compound .
2-Amino-3,3-Dimethylpent-4-ynoic Acid (C₇H₁₁NO₂)
  • Structural Differences : Additional methyl groups at position 3 introduce steric hindrance.
  • Molecular Weight: 141.17 vs. 113.12 for this compound, suggesting differences in pharmacokinetics or membrane permeability .
  • Applications : Methyl groups may enhance lipophilicity, favoring interactions with hydrophobic enzyme pockets .

Functional Group Comparisons

Amino-ynoic Acids vs. Amino-enoic Acids
  • 2-Aminopent-4-enoic Acid (C₅H₉NO₂): Structural Differences: Double bond (C4–C5) instead of a triple bond (C2–C3). Reactivity: The double bond is less reactive toward cycloaddition but may participate in Michael additions. Biological Activity: Longer side chains in amino-enoic acids correlate with increased collagenase inhibition, though triple bonds in this compound might alter binding specificity .
4-Methyl-2-pentenoic Acid (C₆H₁₀O₂):
  • Structural Differences: Lacks an amino group and has a double bond (C2–C3).
  • Acidity: The electron-withdrawing triple bond in this compound likely lowers its pKa compared to enoic acids, enhancing solubility in basic conditions .
  • Applications: Found in hops and alcoholic beverages; the amino group in this compound may confer unique flavor or bioactive properties .

Data Tables

Table 1. Structural and Physical Properties of this compound and Analogues

Compound Molecular Formula Key Substituents Molecular Weight Reactivity Highlights
This compound C₅H₇NO₂ -NH₂ at C4, C≡C at C2–C3 113.12 High cycloaddition potential
2-Propylpent-4-ynoic acid C₈H₁₂O₂ -CH₂CH₂CH₃ at C2 140.18 Pd-catalyzed domino reactions
2-Aminopent-4-enoic acid C₅H₉NO₂ -NH₂ at C2, C=C at C4–C5 115.13 Collagenase inhibition
2-Amino-3,3-dimethylpent-4-ynoic acid C₇H₁₁NO₂ -CH₃ at C3, C≡C at C4–C5 141.17 Enhanced lipophilicity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-aminopent-2-ynoic acid, and what analytical techniques validate its purity?

  • Methodology : Common synthetic approaches include alkyne-amine coupling or selective reduction of nitroalkynes. Key steps involve protecting the amine group during synthesis to avoid side reactions. Validate purity via:

  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity and detect impurities.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • IR spectroscopy to verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • Chromatographic methods (HPLC, TLC) to assess homogeneity .

Q. How do researchers distinguish this compound from structurally similar compounds like 4-aminobut-2-ynoic acid?

  • Methodology : Use computational modeling (e.g., DFT calculations) to compare bond angles and electron density distributions. Experimentally, employ:

  • X-ray crystallography for unambiguous structural confirmation.
  • pH-dependent solubility tests , as the pent-2-ynoic chain’s hydrophobicity differs from shorter analogs.
  • Reactivity assays (e.g., click chemistry with azides) to probe alkyne accessibility .

Q. What are the primary research applications of this compound in peptide chemistry?

  • Methodology : The compound serves as a non-natural amino acid for:

  • Peptide backbone modification to enhance proteolytic stability.
  • Bioorthogonal labeling via alkyne-azide cycloaddition.
  • Conformational studies using its rigid alkyne moiety to constrain peptide folds. Validate applications via circular dichroism (CD) spectroscopy and enzymatic degradation assays .

Advanced Research Questions

Q. How can researchers address contradictory data in the literature regarding the compound’s pKa and solubility?

  • Methodology :

Replicate experiments under standardized conditions (e.g., ionic strength, temperature).

Use potentiometric titration with a glass electrode for precise pKa measurement.

Apply molecular dynamics simulations to model solvent interactions and explain discrepancies.

Critically evaluate solvent systems (e.g., DMSO vs. aqueous buffers) in prior studies for methodological bias .

Q. What experimental design strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodology :

  • Design of Experiments (DOE) : Use factorial designs to test variables (e.g., catalyst loading, temperature).
  • Parallel synthesis for rapid generation of analogs.
  • Multivariate analysis (e.g., PCA) to correlate structural features with activity.
  • Validate SAR via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity quantification .

Q. How can computational methods predict the metabolic stability of this compound-containing peptides?

  • Methodology :

  • Molecular docking with cytochrome P450 enzymes to identify metabolic hotspots.
  • QSAR models trained on in vitro microsomal stability data.
  • Machine learning (e.g., random forests) using descriptors like logP, polar surface area, and H-bond donors. Cross-validate predictions with in vivo pharmacokinetic studies .

Data Presentation and Analysis Guidelines

Parameter Recommended Technique Key Considerations
Purity ValidationHPLC (C18 column, 0.1% TFA)Compare retention times with standards
Structural Confirmation¹³C NMR (DMSO-d6, 125 MHz)Assign peaks using DEPT-135 experiments
Stability AssessmentAccelerated degradation studiesMonitor at 40°C/75% RH for 4 weeks
Bioactivity TestingMTT assay (IC50 determination)Normalize to solvent controls

Adapted from best practices in analytical chemistry and pharmacology .

Critical Evaluation of Literature

  • Contradictions in Solubility Data : Studies reporting solubility in DMSO >10 mg/mL vs. <1 mg/mL in PBS may reflect protonation state differences. Always report pH and solvent composition .
  • Synthetic Yield Variability : Catalyst choice (e.g., CuI vs. Pd) significantly impacts alkyne-amine coupling efficiency. Use turnover number (TON) metrics for cross-study comparisons .

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